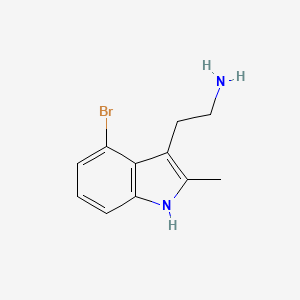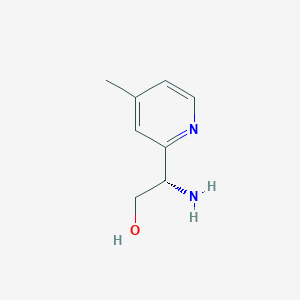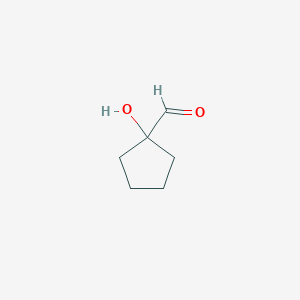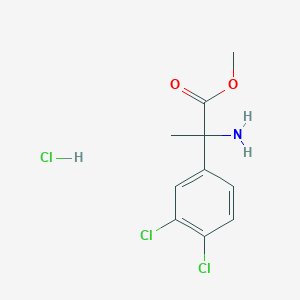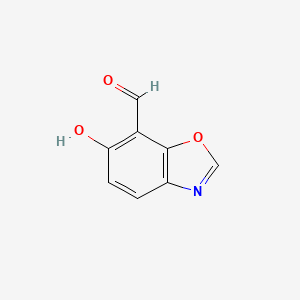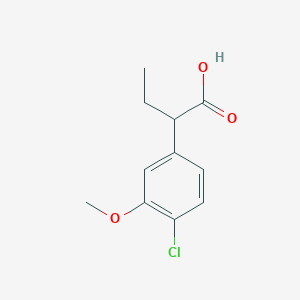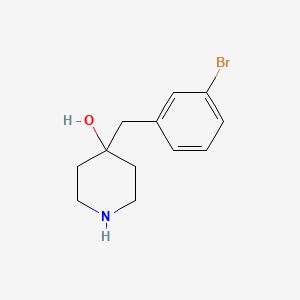
4-(3-Bromobenzyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)piperidin-4-ol typically involves the reaction of 3-bromobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-ol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
4-(3-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromobenzyl)piperidin-4-one.
Reduction: Formation of 4-(3-Benzyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromobenzyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(3-Bromobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound is known to interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
相似化合物的比较
Similar Compounds
- 4-(4-Bromobenzyl)piperidin-4-ol
- 4-(3-Chlorobenzyl)piperidin-4-ol
- 4-(3-Fluorobenzyl)piperidin-4-ol
Uniqueness
4-(3-Bromobenzyl)piperidin-4-ol is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC 名称 |
4-[(3-bromophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |
InChI 键 |
AUHJOXDMSQXVHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


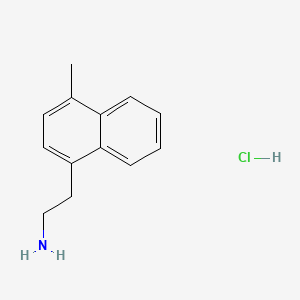
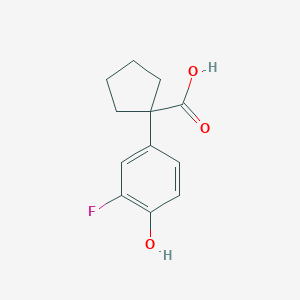
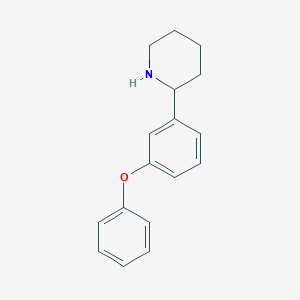
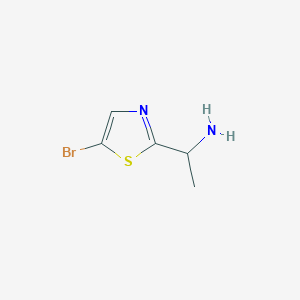
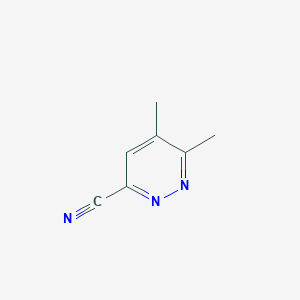
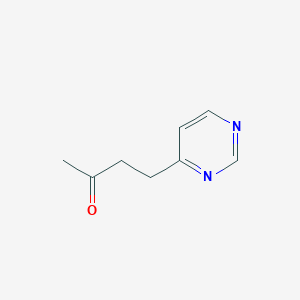

![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
